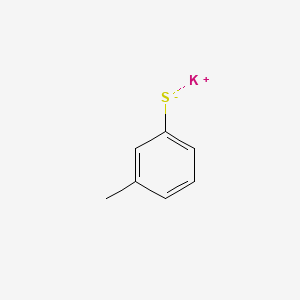
Benzenethiol, 3-methyl-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, 3-methyl-, potassium salt is an organosulfur compound with the molecular formula C7H7SK. It is a derivative of benzenethiol, where a methyl group is attached to the third carbon of the benzene ring, and the thiol group is deprotonated and bonded to a potassium ion. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenethiol, 3-methyl-, potassium salt can be synthesized through the reaction of 3-methylbenzenethiol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the thiol group is deprotonated by the base, forming the potassium salt.
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process may include the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenethiol, 3-methyl-, potassium salt can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. This can lead to the formation of various substituted products.
Reduction: Although less common, the compound can be reduced back to the thiol form under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides such as 3,3’-dimethyl-2,2’-dithiobisbenzenethiol.
Substitution: Various alkylated or acylated derivatives of 3-methylbenzenethiol.
Scientific Research Applications
Benzenethiol, 3-methyl-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with thiol groups in biological systems.
Industry: Utilized in the production of polymers, resins, and other materials where sulfur-containing compounds are required.
Mechanism of Action
The mechanism by which benzenethiol, 3-methyl-, potassium salt exerts its effects involves the thiolate anion acting as a nucleophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and thiol-disulfide exchange. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: The parent compound without the methyl group.
4-Methylbenzenethiol: A positional isomer with the methyl group at the fourth position.
2-Methylbenzenethiol: Another positional isomer with the methyl group at the second position.
Uniqueness
Benzenethiol, 3-methyl-, potassium salt is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical behavior compared to its isomers and other related compounds.
Properties
CAS No. |
63468-44-0 |
|---|---|
Molecular Formula |
C7H7KS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
potassium;3-methylbenzenethiolate |
InChI |
InChI=1S/C7H8S.K/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI Key |
TURKZNYXAUUTTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



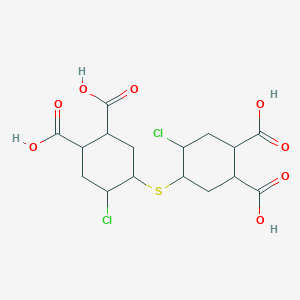

![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
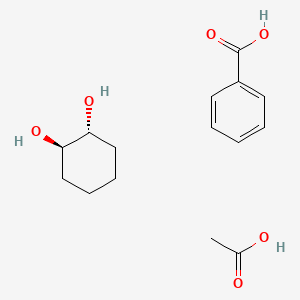
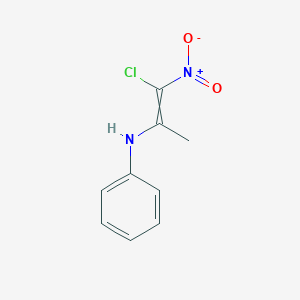

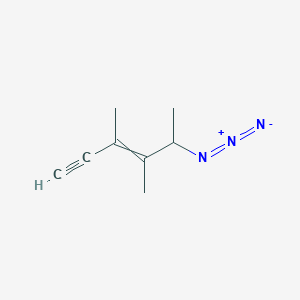
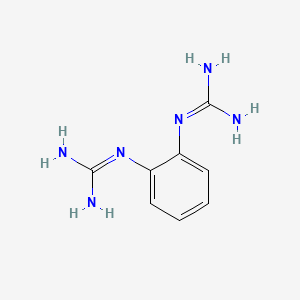
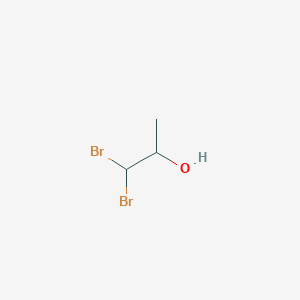
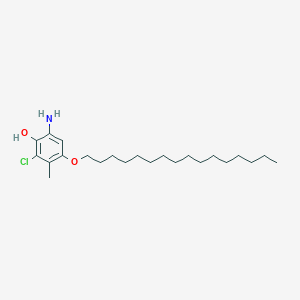

![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
